Pulchellidin

Description

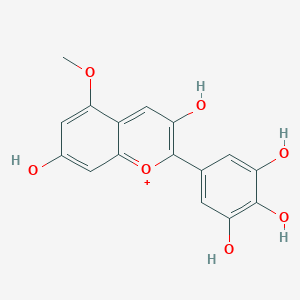

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3,7-dihydroxy-5-methoxychromenylium-2-yl)benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-13-4-8(17)5-14-9(13)6-12(20)16(23-14)7-2-10(18)15(21)11(19)3-7/h2-6H,1H3,(H4-,17,18,19,20,21)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUQABVHSHQZHD-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13O7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Pulchellidin

General Anthocyanidin Biosynthetic Pathway

The biosynthesis of pulchellidin follows the general phenylpropanoid pathway, which is the metabolic route for the synthesis of flavonoids in plants. scispace.comwikipedia.org The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. scispace.comscribd.com This precursor then enters the flavonoid biosynthesis pathway, starting with the condensation with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form chalcone. scispace.com

Chalcone isomerase (CHI) then converts chalcone into naringenin (B18129), a key intermediate flavanone. scispace.com Subsequent hydroxylation and other modifications of the B-ring are carried out by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), leading to the formation of dihydroflavonols such as dihydroquercetin and dihydromyricetin. scispace.com Dihydroflavonol 4-reductase (DFR) reduces these dihydroflavonols to leucoanthocyanidins, which are then oxidized by anthocyanidin synthase (ANS) to form the corresponding colored anthocyanidins. scispace.comresearchgate.net

Key Enzymatic Steps in this compound Formation

The formation of this compound from the general anthocyanidin pathway involves specific O-methylation steps. The precursor for this compound is delphinidin (B77816), which has hydroxyl groups at the 3, 5, 7, 3', 4', and 5' positions. The biosynthesis of this compound requires the specific methylation of the hydroxyl groups at the 5 and 7 positions of the A-ring. nih.govuncst.go.ug This reaction is catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of the flavonoid backbone. researchgate.net The presence of specific OMTs with high regioselectivity for the 5 and 7 positions is crucial for the synthesis of this compound in plants.

Biosynthesis and Genetic Regulation of Pulchellidin Pathways

Elucidation of Anthocyanin Biosynthesis Pathways Relevant to Pulchellidin Precursors

The journey to this compound begins with the well-established phenylpropanoid pathway, a central route in plant secondary metabolism. researchgate.netmdpi.com This pathway provides the foundational molecules for a wide array of flavonoids, including the anthocyanins. The synthesis of anthocyanin precursors is a multi-step process initiated by the amino acid phenylalanine. researchgate.netmdpi.com

The key stages in the formation of anthocyanin precursors are:

Initiation from Phenylalanine: The pathway commences with the enzymatic conversion of L-phenylalanine to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) catalyze the formation of 4-coumaroyl-CoA, a critical entry point into flavonoid synthesis. mdpi.comwikipedia.org

Chalcone (B49325) Synthesis: The first committed step is catalyzed by chalcone synthase (CHS) , which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. researchgate.netwikipedia.org

Isomerization and Hydroxylation: Chalcone isomerase (CHI) then facilitates the cyclization of naringenin chalcone into naringenin. wikipedia.org Naringenin serves as a substrate for further hydroxylation reactions on its B-ring, which are pivotal for determining the final anthocyanidin structure. For this compound, which is derived from the delphinidin (B77816) skeleton, hydroxylation at the 3' and 5' positions is essential. This is accomplished by the sequential or combined action of flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) , leading to the formation of dihydroquercetin and subsequently dihydromyricetin. nih.gov

Formation of Leucoanthocyanidins and Anthocyanidins: The dihydroflavonols are then reduced by dihydroflavonol 4-reductase (DFR) to form colorless leucoanthocyanidins. nih.gov The final step in the formation of the anthocyanidin core is the oxidation of leucoanthocyanidins by anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX). nih.gov

This series of reactions lays the groundwork for the production of delphinidin, the direct precursor to this compound.

Enzymatic Steps and Biochemical Transformations in this compound Formation

The formation of this compound from its precursor, delphinidin, involves a key biochemical modification: O-methylation. This process is catalyzed by specific enzymes known as O-methyltransferases (OMTs) .

Based on the structure of this compound, the proposed enzymatic transformations from delphinidin are as follows:

Synthesis of Delphinidin: As outlined in the previous section, the general anthocyanin pathway culminates in the production of delphinidin through the action of PAL, C4H, 4CL, CHS, CHI, F3H, F3'5'H, DFR, and ANS. nih.gov

O-Methylation: The hydroxyl group at the 5-position of the A-ring of the delphinidin molecule is methylated to form this compound. This reaction is catalyzed by an OMT, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the anthocyanidin substrate. The specific OMT responsible for this precise methylation in this compound-producing plants like Plumbago pulchella is a subject of ongoing research. wikipedia.org

The enzymatic machinery for these final decorative steps is crucial in defining the specific anthocyanin profile of a plant species.

Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of anthocyanins, including this compound, is a tightly regulated process at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is orchestrated by a conserved protein complex known as the MBW complex. mdpi.comnih.gov This complex comprises transcription factors from three major families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. mdpi.comnih.gov

Chalcone synthase (CHS) is a key regulatory point in the flavonoid pathway, and its gene expression is often used as a marker for the activation of anthocyanin biosynthesis. nih.gov Studies in various plant species have shown that the upregulation of CHS gene expression is a prerequisite for anthocyanin accumulation. In the context of Plumbago, a genus known to produce this compound, transcriptome analyses of Plumbago zeylanica and Plumbago auriculata have identified transcripts for CHS. nih.govfrontiersin.orgnih.gov In P. zeylanica, CHS transcripts were found to be significantly upregulated in the root tissue. nih.gov Similarly, in MeJA-induced hairy roots of P. auriculata, high expression of CHS was observed, correlating with the production of polyketides. frontiersin.orgnih.gov While these studies were primarily focused on other secondary metabolites like plumbagin, the data provides evidence for the presence and activity of key flavonoid pathway genes in Plumbago.

The MBW complex acts as a master regulator of the anthocyanin biosynthetic pathway. The components of this complex have distinct roles:

R2R3-MYB proteins are typically the primary determinants of which structural genes are activated, thereby controlling the specific branch of the flavonoid pathway that is induced. mdpi.com

bHLH proteins act as co-activators, forming a heterodimer with the MYB transcription factor. mdpi.com

WD40 proteins are thought to stabilize the MYB-bHLH complex, facilitating its interaction with the promoter regions of target genes. mdpi.comdokumen.pub

In Arabidopsis, the TT2, PAP1, and PAP2 (production of anthocyanin pigment 1 and 2) are MYB factors that activate anthocyanin and proanthocyanidin (B93508) biosynthesis, while GL3 and EGL3 are bHLH factors, and TTG1 is the WD40 protein. mdpi.com The specific MYB, bHLH, and WD40 proteins that regulate this compound biosynthesis in Plumbago have not yet been fully characterized. However, it is highly probable that a similar complex governs the expression of the structural genes required for this compound formation.

Identification and Characterization of Regulatory Genes (e.g., CHS)

Integrated Metabolome and Transcriptome Analyses in this compound-Producing Organisms

The integration of metabolomic and transcriptomic data provides a powerful approach to elucidate the biosynthesis of specialized metabolites like this compound. Such analyses allow for the correlation of gene expression profiles with the accumulation of specific compounds.

A study on the seed coat coloration of walnut (Juglans regia) identified This compound 3-glucoside as one of the anthocyanins present. This research correlated the accumulation of anthocyanins with the upregulation of several structural genes in the anthocyanin biosynthesis pathway, including PAL, 4CL, CHI, and BZ1 (anthocyanidin 3-O-glucosyltransferase). Furthermore, the study identified several transcription factors, including those from the MYB-related and bHLH families, that were significantly correlated with the expression of these structural genes and the accumulation of key anthocyanins.

While not the primary producer of this compound, this study provides a valuable model for understanding the genetic basis of its formation. Future integrated omics studies on Plumbago species, such as P. pulchella, are anticipated to provide more direct insights into the specific genes and regulatory networks governing the biosynthesis of this compound. Transcriptome analyses of Plumbago zeylanica and Plumbago auriculata have already laid the groundwork by identifying numerous transcripts for enzymes in the phenylpropanoid and flavonoid pathways. nih.govfrontiersin.orgnih.gov

Chemical Synthesis and Derivatization Strategies for Pulchellidin

De Novo Synthetic Routes for Pulchellidin Aglycone

The total synthesis of the this compound aglycone, which is 5-O-methyldelphinidin, can be approached through established methods for flavonoid synthesis. Two classical and versatile methods for constructing the flavone (B191248) backbone are the Allan-Robinson reaction and the Baker-Venkataraman rearrangement. innovareacademics.innih.govwikipedia.org While a direct total synthesis of this compound is not extensively reported, the synthesis of its close analogue, 5-O-methylmyricetin, provides a clear blueprint for how these methods can be applied.

The Allan-Robinson reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form a flavone or isoflavone. wikipedia.org For the synthesis of the this compound aglycone, a suitably protected phloroglucinol (B13840) derivative, such as 2,4-dihydroxy-6-methoxyacetophenone, would serve as the ketone component. This would be reacted with a protected gallic anhydride (3,4,5-trihydroxybenzoic anhydride) in the presence of the corresponding sodium salt. Subsequent cyclization and deprotection steps would yield the this compound aglycone.

The Baker-Venkataraman rearrangement is another powerful tool for flavone synthesis. wikipedia.orgxiahepublishing.com This method involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the flavone. wikipedia.orgrsc.org In the context of this compound synthesis, a protected 2-hydroxy-4,6-dimethoxyacetophenone could be acylated with a protected galloyl chloride. The resulting ester would then be subjected to the Baker-Venkataraman rearrangement conditions to form the intermediate diketone, followed by cyclization and selective demethylation/deprotection to afford the this compound aglycone. The choice of protecting groups for the hydroxyl functions is critical in both methods to ensure regioselectivity and to avoid unwanted side reactions.

| Synthetic Route | Key Reactants | Intermediate | Final Product |

| Allan-Robinson Reaction | 2,4-dihydroxy-6-methoxyacetophenone, Protected Gallic Anhydride | Diketone | This compound Aglycone |

| Baker-Venkataraman Rearrangement | Protected 2-hydroxy-4,6-dimethoxyacetophenone, Protected Galloyl Chloride | 1,3-Diketone | This compound Aglycone |

Chemoenzymatic and Semi-Synthetic Approaches for this compound Glycosides

Glycosylation is a crucial modification of anthocyanidins in nature, enhancing their stability and water solubility. researchgate.netresearchgate.net Chemoenzymatic and semi-synthetic strategies offer efficient and highly selective methods for the synthesis of specific flavonoid glycosides, overcoming the challenges of regioselectivity often encountered in purely chemical approaches. sioc-journal.cnnih.gov These methods typically involve the use of glycosyltransferases, which are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. mdpi.comfrontiersin.org

This compound 3-rhamnoside is a naturally occurring glycoside of this compound. researchgate.net Its synthesis can be achieved chemoenzymatically by utilizing a rhamnosyltransferase. The process would start with the this compound aglycone, obtained either by extraction from a natural source or through de novo synthesis. This aglycone would then serve as the acceptor substrate for a specific rhamnosyltransferase. The sugar donor would be an activated rhamnose, typically UDP-L-rhamnose. The enzyme would catalyze the regioselective transfer of the rhamnose unit to the 3-hydroxyl group of the this compound aglycone, yielding this compound 3-rhamnoside. The use of recombinant enzymes expressed in microbial hosts can provide a scalable and efficient source of the required glycosyltransferase. nih.gov

Similar to the rhamnoside, this compound 3-glucoside is also found in nature. researchgate.net Its chemoenzymatic synthesis follows a parallel strategy. The this compound aglycone is reacted with an activated glucose donor, most commonly UDP-glucose, in the presence of a specific UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT). genome.jpnih.gov These enzymes exhibit high regioselectivity for the 3-position of the flavonoid core, ensuring the formation of the desired 3-O-glucoside. frontiersin.orgnih.gov The reaction is typically carried out in an aqueous buffer system under mild conditions, which helps to preserve the integrity of the sensitive anthocyanidin structure. Semi-synthetic approaches can also be employed, starting from a more abundant natural flavonoid glycoside and modifying it chemically or enzymatically to yield the target this compound glycoside. x-mol.netresearchgate.netsioc-journal.cn

| Glycoside | Aglycone | Enzyme | Sugar Donor |

| This compound 3-Rhamnoside | This compound | Rhamnosyltransferase | UDP-L-rhamnose |

| This compound 3-Glucoside | This compound | Flavonoid 3-O-glucosyltransferase (3GT) | UDP-glucose |

Synthesis of this compound 3-Rhamnoside

Rational Design and Chemical Synthesis of Novel this compound Derivatives

The rational design and synthesis of novel derivatives of natural products is a key strategy in drug discovery and materials science to create compounds with improved properties. jocpr.comaacrjournals.org For this compound, this could involve modifications to enhance its stability, alter its color, or improve its biological activities. researchgate.netnih.gov

One approach is to modify the hydroxyl groups of the this compound core through reactions like alkylation or acylation. Introducing alkyl chains, for example, can increase the lipophilicity of the molecule, which may enhance its ability to cross biological membranes and potentially increase its bioavailability. aacrjournals.org Acylation, the addition of an acyl group, can also modulate the physicochemical properties of this compound. The choice of the acyl group can be varied to fine-tune the desired characteristics.

Another strategy involves the synthesis of derivatives with modified ring structures. For instance, incorporating different heterocyclic rings in place of or fused to the existing chromane (B1220400) system could lead to novel compounds with unique electronic and steric properties, and consequently, different biological activities and stability profiles. jocpr.com

The synthesis of acetamide (B32628) derivatives of flavonoids has been shown to improve bioavailability and modify their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.netrsc.orgrsc.org Applying this strategy to this compound would involve the conversion of its hydroxyl groups into acetamide moieties. This could lead to derivatives with enhanced therapeutic potential. The design of such derivatives can be guided by computational methods, such as molecular docking, to predict their interactions with biological targets. rsc.org

| Derivative Type | Modification Strategy | Potential Advantage |

| Alkylated this compound | Addition of alkyl chains to hydroxyl groups | Increased lipophilicity and bioavailability |

| Acylated this compound | Addition of acyl groups to hydroxyl groups | Modified physicochemical properties |

| Heterocyclic Derivatives | Modification of the ring structure | Novel electronic and steric properties |

| Acetamide Derivatives | Conversion of hydroxyl groups to acetamides | Improved bioavailability and ADMET profile |

Advanced Analytical Methodologies for Pulchellidin Characterization

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is the cornerstone for separating pulchellidin and its derivatives from other co-occurring phytochemicals. The polarity of this compound glycosides makes reversed-phase liquid chromatography the most suitable approach.

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the analysis of anthocyanins like this compound. nih.gov The DAD detector provides spectral information across a range of wavelengths for the separated compounds, aiding in their identification. nih.gov Anthocyanins exhibit characteristic absorbance in the visible region between 500-550 nm and in the UV region around 280 nm. uncst.go.ug

For the analysis of related 5,7-dimethoxylated anthocyanins from Plumbago auriculata, a specific HPLC method has been detailed, which is applicable for this compound-type compounds. The separation is achieved on a C18 column with a gradient elution system composed of acidified water and acetonitrile. The detection is typically set around 520 nm, which is the visible maximum (λvis-max) for many anthocyanins with di-oxygenated B-rings. uncst.go.ugnih.gov The ratio of absorbance at 440 nm to the visible maximum (A440/Avis-max) is also a key parameter, with values around 23% being indicative of 3-O-glycosylated structures, distinguishing them from 3,5-di-O-glycosides which have ratios below 20%. nih.gov

Table 1: Example HPLC-DAD Parameters for Analysis of this compound-related Anthocyanins from Plumbago auriculata

| Parameter | Value | Reference |

|---|---|---|

| Column | Zorbax SB-C18 (50 mm × 2.1 mm, 1.8 µm) | uncst.go.ug |

| Mobile Phase A | H₂O with 0.5% Trifluoroacetic Acid (TFA) | uncst.go.ug |

| Mobile Phase B | Acetonitrile with 0.5% Trifluoroacetic Acid (TFA) | uncst.go.ug |

| Flow Rate | 0.4 mL/min | uncst.go.ug |

| Detection | 520 ± 20 nm | uncst.go.ug |

| Gradient Program | 0-1.25 min, 10-22% B; 1.25-5 min, 22-30% B; 5-7 min, 30% B; 7-8 min, 30-40% B; 8-14 min, 40% B; 14-15 min, 40-10% B | uncst.go.ug |

This table is generated based on the data presented in the cited research article.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is an indispensable tool for the definitive structural characterization of this compound and its glycosides. researchgate.net LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for the determination of molecular weights and fragmentation patterns. nih.gov

High-resolution mass spectrometry (HR-MS), often using a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements, enabling the determination of elemental compositions. uncst.go.ug For this compound glycosides, analysis in positive electrospray ionization (ESI+) mode is common, where the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ is detected.

The MS/MS fragmentation of anthocyanin glycosides typically involves the neutral loss of the sugar moiety, yielding a fragment ion corresponding to the aglycone (in this case, this compound). kahaku.go.jp The mass difference between the parent ion and the fragment ion can identify the type of sugar (e.g., loss of 162 Da for a hexose (B10828440) like glucose, or 146 Da for a deoxyhexose like rhamnose). Further fragmentation of the aglycone provides structural information about the core flavylium (B80283) skeleton. While detailed fragmentation patterns for this compound itself are complex, HR-MS data for related compounds from Plumbago have been published, confirming their elemental composition.

Table 2: High-Resolution Mass Spectrometry (HR-MS) Data for Anthocyanins Structurally Related to this compound

| Compound | Structure | Formula | Calculated Mass [M]⁺ (Da) | Measured Mass [M]⁺ (Da) | Reference |

|---|---|---|---|---|---|

| 1 | 5,7-Dimethyldelphinidin 3-O-galactoside | C₂₃H₂₅O₁₂⁺ | 493.1340 | 493.1329 | uncst.go.ug |

| 2 | 5,7-Dimethylpetunidin 3-O-galactoside | C₂₄H₂₇O₁₂⁺ | 507.1497 | 507.1501 | uncst.go.ug |

| 3 | 5,7-Dimethyldelphinidin 3-O-rhamnoside | C₂₃H₂₅O₁₁⁺ | 477.1391 | 477.1381 | uncst.go.ug |

| 4 | 5,7-Dimethylmalvidin 3-O-galactoside | C₂₅H₂₉O₁₂⁺ | 521.1653 | 521.1658 | uncst.go.ug |

This table is generated based on the data presented in the cited research article.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for the unambiguous structural confirmation of isolated compounds.

UV-Visible Spectroscopy: UV-Vis spectroscopy is fundamental for anthocyanin analysis. This compound, being a blue-red pigment, shows a characteristic strong absorption in the visible range. pageplace.de The visible absorption maximum (λvis-max) for the related 5-O-methylcyanidin aglycone in an acidified methanol (B129727) solvent is 529 nm. Its glycosides show a slightly lower λvis-max around 518-520 nm in the same solvent system. nih.gov The exact position of the peak is dependent on the solvent and pH. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the complete structural elucidation of novel compounds. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to determine the precise connectivity of all atoms in the molecule, including the identity and attachment position of sugar units. researchgate.net For example, in the analysis of novel anthocyanins from Plumbago, experiments were conducted on a 600 MHz instrument using a deuterated methanol and trifluoroacetic acid solvent mixture (CD₃OD/CF₃COOD, 95:5) to keep the flavylium cation stable. uncst.go.ug While a complete assigned NMR dataset for this compound aglycone is not readily available, these methods represent the gold standard for its characterization. researchgate.net

Optimized Sample Preparation and Hydrolysis Protocols for Anthocyanidin Analysis

The accuracy of any analytical method depends heavily on the initial sample preparation. The goal is to efficiently extract the target compounds while preventing their degradation.

Sample Preparation and Extraction: Anthocyanins are moderately polar and are typically extracted from plant material using polar solvents, often acidified to maintain the stable flavylium cation structure. bmrb.io Methanol or ethanol (B145695) containing a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid is common. uncst.go.ugbmrb.io For example, a successful extraction of this compound-related compounds from Plumbago flowers used methanol with 0.5% TFA. uncst.go.ug To purify and concentrate the anthocyanins from the crude extract, Solid-Phase Extraction (SPE) is frequently employed. C18 or cation-exchange cartridges (e.g., DSC-MCAX) can be used to bind the anthocyanins, wash away impurities, and then elute a cleaner, more concentrated sample. nih.gov

Hydrolysis Protocols: To analyze the this compound aglycone, its glycosidic forms must first be hydrolyzed to cleave the sugar moieties. Acid hydrolysis is the standard method. This involves heating the glycoside in a strong acid. A reported protocol for the hydrolysis of a this compound-related rhamnoside involves heating the compound in 6 M hydrochloric acid (HCl) at 90 °C for 30 minutes. uncst.go.ug It is important to carefully control the reaction conditions (acid concentration, temperature, and time) to ensure complete cleavage without causing degradation of the resulting aglycone. Alternatively, enzymatic hydrolysis can be used as a milder alternative, though it is less common for routine analysis.

In Vitro Biological Activities and Molecular Mechanistic Investigations of Pulchellidin

Enzyme Inhibition and Modulation Studies

Pulchellidin has been the subject of several in vitro and in silico studies to determine its potential as an inhibitor or modulator of various enzymes implicated in disease pathways.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is typically induced during inflammation. u-tokyo.ac.jp The ability of flavonoids to inhibit these enzymes is a key aspect of their anti-inflammatory potential. saspublishers.com

In silico molecular docking studies have been conducted to predict the binding affinity of various flavonoids, including this compound, to the active sites of COX-1 and COX-2. saspublishers.com One such study investigated twenty-six different flavonoids and found that while many acted as non-selective inhibitors, this compound showed a tendency to bind to COX-2 with a stronger affinity than to COX-1. saspublishers.com This suggests a potential for selective inhibition, which is a desirable characteristic for anti-inflammatory agents. The predicted binding affinities from this docking simulation are detailed in the table below. saspublishers.com

Table 1: Predicted Binding Affinities of this compound for COX Enzymes Data from a molecular docking simulation study.

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | COX-2 | -6.5 |

| This compound | COX-2 | -5.2 |

| This compound | COX-2 | -2.8 |

| Rosinidin | COX-2 | -8.1 |

| Rosinidin | COX-1 | -7.6 |

Source: saspublishers.com

Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during periods of high blood sugar (hyperglycemia). nih.govmdpi.com Its activity is linked to the development of long-term complications of diabetes mellitus. nih.govnih.gov Consequently, inhibitors of this enzyme are of significant therapeutic interest. nih.gov

A comprehensive in silico investigation using molecular docking and molecular dynamics (MD) simulations was performed to evaluate the efficacy of several flavonoid compounds as potential aldose reductase inhibitors. nih.govmdpi.com In this study, this compound was identified as one of the top ten compounds selected for further analysis based on its favorable initial docking energy scores. nih.govnih.govsciprofiles.comwilddata.cn The subsequent 100-nanosecond MD simulations provided insights into the stability of the compound when bound to the enzyme. mdpi.com The analysis revealed that this compound formed one or two conventional hydrogen bonds with the enzyme's active site. mdpi.com While its interaction was found to be less stable compared to other flavonoids like Daidzein and Quercetin, which formed more extensive bond networks, the study nonetheless highlights this compound as a compound with potential for aldose reductase inhibition. nih.govmdpi.com

Table 2: Top Flavonoid Compounds Investigated for Aldose Reductase Inhibition Selection based on lowest docking energy values in a computational study.

| Compound | Status in Study |

|---|---|

| Daidzein | Top Performer |

| Quercetin | Top Performer |

| Kaempferol | Strong Binding |

| Butin | Selected for Analysis |

| Genistein | Selected for Analysis |

| Sterubin | Selected for Analysis |

| Baicalein | Selected for Analysis |

| This compound | Selected for Analysis |

| Wogonin | Selected for Analysis |

| Biochanin_A | Selected for Analysis |

Source: nih.govnih.govsciprofiles.comwilddata.cnresearchgate.net

The inhibitory potential of anthocyanidins extends to other enzyme systems. Computational docking studies have explored the interaction of a panel of twelve naturally occurring anthocyanidins with human pancreatic α-amylase and intestinal α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. dergipark.org.tr Such inhibitors are investigated for their potential role in managing post-meal blood sugar levels.

Furthermore, the broader class of flavonoids is known to possess anti-inflammatory activity through the inhibition of various other enzymes, including xanthine (B1682287) oxidase and phosphodiesterase. saspublishers.com While specific inhibitory data for this compound against these particular enzymes is not detailed, its inclusion in the flavonoid class suggests a potential area for future investigation.

Aldose Reductase Inhibitory Activity

Intracellular Signaling Pathway Modulation

Beyond direct enzyme inhibition, this compound and related anthocyanins can exert their biological effects by modulating complex intracellular signaling pathways that regulate gene expression related to inflammation and cell survival.

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating immune and inflammatory responses. nus.edu.sgnih.govwikipedia.org In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor proteins, primarily IκB. nih.govwikipedia.org Upon receiving a stimulus, such as from pro-inflammatory cytokines, a signaling cascade is initiated that leads to the degradation of IκB, allowing NF-κB to move into the nucleus. wikipedia.orggenome.jp Once in the nucleus, it binds to DNA and activates the transcription of genes involved in inflammation, including COX-2. u-tokyo.ac.jpgenome.jp

Studies have shown that anthocyanins can effectively reduce inflammation by modulating the NF-κB pathway. researchgate.net The anti-inflammatory effects of anthocyanins are often attributed to the suppression of NF-κB activation. nih.gov Research on related anthocyanidins, such as delphinidin (B77816), has demonstrated that they can block the NF-κB pathway by preventing the degradation of the IκB inhibitor. u-tokyo.ac.jp This action effectively keeps NF-κB sequestered in the cytoplasm, thereby preventing the expression of pro-inflammatory genes. u-tokyo.ac.jpnih.gov This mechanism is considered a key part of the anti-inflammatory and chondroprotective effects observed with anthocyanin treatments in vitro. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) cascades are another set of crucial signaling pathways that translate external stimuli into cellular responses, including proliferation, differentiation, and inflammation. nih.govfrontiersin.org These cascades, which include the ERK and JNK signaling pathways, are implicated in the activation of transcription factors like Activator protein-1 (AP-1), which promotes carcinogenesis and inflammation. u-tokyo.ac.jp

Research indicates that anthocyanins and other flavonoids can modulate these pathways. nih.govunina.it For instance, studies on delphinidin have shown it can block MAPK signaling cascades, thereby inhibiting AP-1 activity. u-tokyo.ac.jp The mechanism involves preventing the phosphorylation of key upstream kinases such as MEK (an ERK kinase) and SEK (a JNK kinase). u-tokyo.ac.jp By blocking these critical steps, anthocyanidins can downregulate the inflammatory response mediated by the MAPK pathways. u-tokyo.ac.jpunina.it This modulation of protein kinase signaling pathways is a fundamental mechanism through which flavonoids are thought to exert their neuroprotective and anti-inflammatory effects. nih.govfrontiersin.org

Interaction with Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Signaling

The Phosphoinositide 3-Kinase/Akt (PI3K/Akt) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govwikipedia.org Activation of this pathway is initiated by the binding of growth factors or other stimuli to receptor tyrosine kinases, which in turn recruit and activate PI3K. nih.gov PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P₃). wikipedia.org This lipid second messenger recruits Akt to the plasma membrane, where it is phosphorylated and activated. wikipedia.org Activated Akt proceeds to phosphorylate a wide array of downstream targets, thereby regulating key cellular functions. nih.gov Aberrant activity in the PI3K/Akt pathway is frequently implicated in the pathology of diseases like cancer and chronic inflammation. wikipedia.orgdovepress.com

While direct studies detailing the interaction of this compound with the PI3K/Akt signaling pathway are not extensively available, research on other flavonoids and plant extracts suggests this is a likely mechanism of action. For instance, the flavonoid pinocembrin (B1678385) has been shown to inhibit the phosphorylation of PI3K and Akt in BV2 microglia cells. mdpi.com Similarly, some traditional medicine extracts have been found to exert their anti-inflammatory effects by modulating the PI3K/Akt pathway, reducing the phosphorylation of Akt in RAW264.7 cells. nih.govsciopen.com Given that flavonoids and anthocyanidins often share common molecular targets, it is plausible that this compound may also modulate this crucial signaling pathway.

Influence on Other Protein Kinase and Lipid Kinase Pathways

Beyond the PI3K/Akt pathway, this compound is anticipated to influence other protein and lipid kinase cascades that are central to cellular signaling. Protein kinases, which catalyze the phosphorylation of proteins, and lipid kinases, which phosphorylate lipids, are fundamental regulators of nearly all cellular processes. wikipedia.orgmdpi.com

Anthocyanins have been demonstrated to interact with Mitogen-Activated Protein Kinase (MAPK) pathways, which include key kinases like ERK, JNK, and p38. u-tokyo.ac.jp These pathways are involved in cellular responses to a variety of stimuli and play a significant role in inflammation and cancer. u-tokyo.ac.jp Studies on anthocyanins have shown they can block MAPK signaling pathways, which is a key part of their chemopreventive effect. u-tokyo.ac.jp For example, active anthocyanins can induce JNK phosphorylation in HL-60 cells as part of the apoptotic process. u-tokyo.ac.jp Furthermore, the anti-inflammatory effects of certain flavonoids are mediated by the inhibition of MAPKs. mdpi.comnih.gov

Lipid kinases, such as PI3K, generate lipid second messengers that recruit and activate a host of downstream proteins, including other kinases. nih.gov The ability of PI3K to function as both a lipid and a protein kinase allows it to initiate distinct signaling outputs, regulating processes like cell survival. plos.org While direct evidence for this compound is pending, its classification as a flavonoid suggests it likely modulates these interconnected kinase networks.

Cellular Anti-Inflammatory Mechanisms Investigated In Vitro

In vitro studies on various flavonoids and anthocyanins have elucidated several key cellular mechanisms responsible for their anti-inflammatory effects. These compounds are known to inhibit the production of pro-inflammatory mediators and cytokines. A common mechanism is the suppression of nitric oxide (NO) production in inflammatory cells like macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). mdpi.comnih.gov This is often accompanied by the downregulation of inducible nitric oxide synthase (iNOS) expression. mdpi.comnih.gov

Furthermore, anthocyanins and related flavonoids have been shown to reduce the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). dovepress.commdpi.comnih.gov The molecular basis for this inhibition often involves the modulation of critical inflammatory signaling pathways. The NF-κB pathway, a pivotal regulator of inflammatory gene expression, is a frequent target. mdpi.com Flavonoids can prevent the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB inactive in the cytoplasm, thereby preventing the transcription of genes for pro-inflammatory proteins like iNOS, COX-2, TNF-α, and IL-1β. mdpi.comnih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Flavonoids

| Compound/Extract | Cell Line | Stimulant | Inhibited Mediators | Modulated Pathways |

|---|---|---|---|---|

| Pinocembrin | BV2 microglia | LPS (0.5 µg/mL) | TNF-α, IL-1β, NO, PGE₂ | PI3K/Akt, iNOS, COX-2 |

| OADP Derivative | RAW 264.7 | LPS | NO, TNF-α, IL-1β, iNOS, COX-2 | NF-κB (via p-IκBα) |

Cellular Antioxidant Mechanisms and Free Radical Scavenging Properties In Vitro

Anthocyanidins, including by extension this compound, are renowned for their potent antioxidant and free radical scavenging activities. u-tokyo.ac.jpljmu.ac.uk This capacity is fundamental to their protective effects against oxidative stress-related diseases. ljmu.ac.uk The chemical structure of anthocyanidins, particularly the presence and configuration of hydroxyl groups on their phenolic rings, confers their ability to donate electrons and neutralize a wide variety of reactive oxygen species (ROS). austinpublishinggroup.comcuvillier.de

In vitro assays have demonstrated that anthocyanin-rich extracts can effectively scavenge superoxide (B77818) radicals (·O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (·OH). cuvillier.de The antioxidant activity is directly related to their structure; for example, anthocyanidins with an ortho-dihydroxyphenyl structure on the B-ring, like delphinidin, show particularly strong activity. u-tokyo.ac.jp Some studies have reported a synergistic antioxidant effect when certain anthocyanidins are combined with the antioxidant enzyme superoxide dismutase (SOD). u-tokyo.ac.jp Besides direct scavenging, these compounds can also enhance the cell's endogenous antioxidant defenses by increasing the activity of enzymes like SOD and catalase. brieflands.com

Table 2: Free Radical Scavenging Capabilities of Anthocyanins

| Radical Species | Reported Scavenging by Anthocyanins/Extracts | Reference |

|---|---|---|

| Superoxide (·O₂⁻) | Yes | cuvillier.de |

| Hydrogen Peroxide (H₂O₂) | Yes | cuvillier.de |

| Hydroxyl Radical (·OH) | Yes | cuvillier.de |

In Vitro Antiviral Potential and Mechanisms

While specific studies on the antiviral activity of this compound are not available, the broader class of anthocyanins and other flavonoids has been investigated for potential antiviral properties against a range of viruses. mdpi.comnih.gov The proposed mechanisms of action are often multifaceted, targeting different stages of the viral life cycle.

One key mechanism is the inhibition of viral entry into host cells. plos.orgmdpi.com This can be achieved by direct interaction with viral particles or by blocking the attachment of the virus to cellular receptors. plos.orgmdpi.com For instance, some polyphenolic compounds are thought to interfere with the interactions between the virus and host cell receptors like Intercellular Adhesion Molecule-1 (ICAM-1), which is used by the majority of human rhinoviruses. plos.org Other studies suggest that compounds can block or reduce the entry of viruses, thereby protecting cells from infection. plos.org

Another significant antiviral mechanism is the inhibition of viral replication once inside the host cell. plos.org This can involve the suppression of viral RNA or DNA synthesis and the inhibition of key viral enzymes, such as proteases, that are essential for producing mature, infectious virus particles. frontiersin.org For example, the anthocyanidin delphinidin has shown inhibitory activity against Zika and Dengue viruses. mdpi.com

In Vitro Cancer Chemopreventive Mechanisms and Cellular Antiproliferative Effects

The cancer chemopreventive potential of anthocyanins has been explored in various in vitro models. u-tokyo.ac.jp These compounds can interfere with key stages of carcinogenesis, including initiation, promotion, and progression. Their strong antioxidant activity contributes to chemoprevention by scavenging free radicals that can cause DNA damage, a critical event in cancer initiation. cuvillier.de

At the molecular level, anthocyanins have been shown to modulate signaling pathways involved in cell proliferation and transformation. u-tokyo.ac.jp One important target is the Activator Protein-1 (AP-1), a transcription factor whose increased activity is linked to tumor promotion. u-tokyo.ac.jp Anthocyanins can inhibit AP-1 activity induced by tumor promoters, often by blocking upstream MAPK signaling pathways. u-tokyo.ac.jp

Furthermore, anthocyanins exhibit direct antiproliferative effects on various cancer cell lines. u-tokyo.ac.jpcuvillier.de A significant mechanism is the induction of apoptosis, or programmed cell death, in malignant cells. u-tokyo.ac.jp Studies in human promyelocytic leukemia (HL-60) cells have shown that certain anthocyanins can trigger apoptosis through a pathway involving the generation of ROS, activation of JNK, and subsequent activation of caspases, which are the executive enzymes of apoptosis. u-tokyo.ac.jp This selective induction of apoptosis in cancer cells, without harming normal cells, is a hallmark of an ideal cancer chemopreventive agent.

Table 3: In Vitro Antiproliferative Activity of Anthocyanins on Cancer Cell Lines

| Cancer Cell Line | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|

| HL-60 (Leukemia) | Induction of Apoptosis | ROS/JNK-mediated mitochondrial death pathway | u-tokyo.ac.jp |

| HT-29 (Colon) | Inhibition of Proliferation | Not specified | cuvillier.de |

| HCT116 (Colon) | Inhibition of Proliferation | Not specified | cuvillier.de |

| AGS (Stomach) | Inhibition of Proliferation | Not specified | cuvillier.de |

Structure Activity Relationship Sar Studies of Pulchellidin and Its Analogs

Computational Chemistry Approaches for SAR Prediction

Computational chemistry provides powerful tools for predicting and analyzing the interactions between small molecules like pulchellidin and their biological targets at an atomic level. These in silico methods offer a time- and cost-effective means to screen virtual libraries of compounds, predict their binding affinities, and understand the dynamics of their interactions, thereby guiding further experimental investigation.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.gov For this compound and its analogs, docking simulations have been employed to explore their inhibitory potential against various enzymatic targets.

In a study investigating potential inhibitors of aldose reductase, an enzyme implicated in diabetic complications, this compound was identified among the top 10 flavonoid compounds based on its favorable docking energy. nih.gov This suggests a strong binding affinity for the enzyme's active site. Similarly, docking studies on cyclooxygenase (COX) enzymes, which are key mediators of inflammation, revealed that this compound exhibits a preferential binding affinity for COX-2 over COX-1. saspublishers.com This selectivity is a desirable trait for anti-inflammatory agents, as COX-2 inhibition is associated with therapeutic effects while COX-1 inhibition is linked to gastrointestinal side effects.

Further docking analyses have explored the interaction of this compound with other significant biological targets. These include the Epidermal Growth Factor Receptor (EGFR), a target in anti-cancer therapy, and enzymes involved in carbohydrate metabolism like α-amylase and α-glucosidase. unpad.ac.iddergipark.org.tr The binding energies calculated in these simulations provide a quantitative measure of the ligand's potential efficacy and highlight the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Table 1: Molecular Docking of this compound with Various Biological Targets

| Target Protein | Therapeutic Area | Reported Binding Affinity/Score (kcal/mol) | Reference |

|---|---|---|---|

| Aldose Reductase | Diabetic Complications | -28.66 | nih.govproquest.com |

| Cyclooxygenase-2 (COX-2) | Inflammation | -8.1, -7.6 | saspublishers.com |

| Cyclooxygenase-1 (COX-1) | Inflammation | -6.5, -5.2, -2.8 | saspublishers.com |

| Epidermal Growth Factor Receptor (EGFR) | Anti-Cancer | -7.1 | unpad.ac.id |

| Human Pancreatic α-amylase | Diabetes | -6.9 | dergipark.org.tr |

| Human Intestinal α-glucosidase | Diabetes | -6.1 | dergipark.org.tr |

In a follow-up to the aldose reductase docking study, 100-nanosecond MD simulations were performed. nih.gov The results showed that while some flavonoids like Daidzein and Quercetin formed stable complexes, this compound exhibited relatively high Root-Mean-Square Deviation (RMSD) fluctuations. nih.gov These fluctuations suggest that this compound may not maintain a single, stable binding conformation within the active site, potentially indicating weaker or more transient interactions compared to the more stable ligands. nih.gov This type of analysis is crucial for validating docking results and understanding the dynamic behavior that underpins a ligand's biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, expressed numerically by molecular descriptors. nih.govwikipedia.org For anthocyanidins, including this compound, QSAR studies have been instrumental in predicting bioactivities like antioxidant capacity and enzyme inhibition. scispace.comnih.govresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Identification of Critical Structural Features Influencing Bioactivity

SAR studies, integrating both computational predictions and experimental data, have identified several key structural features of the this compound molecule that are critical for its bioactivity. The arrangement of substituents on the flavonoid scaffold dictates its electronic properties, steric profile, and hydrogen bonding capacity, which in turn govern its interactions with biological targets.

The substitution pattern on the B-ring is paramount. The presence of an ortho-dihydroxyphenyl structure (adjacent hydroxyl groups) on the B-ring is considered essential for many of the biological effects of anthocyanidins, including the induction of apoptosis in cancer cells and the inhibition of the AP-1 transcription factor. u-tokyo.ac.jp this compound possesses a related catechol-type system with hydroxyl groups at the C3' and C4' positions. The addition of a methoxy (B1213986) group at the C5' position further modulates its electronic and steric properties. The presence of both hydroxyl and methoxy groups can enhance enzyme inhibitory effects by enabling stronger binding through hydrogen bonds and hydrophobic interactions. researchgate.net

Table 2: Key Structural Features of this compound and Their Influence on Bioactivity

| Structural Feature | Description | Influence on Bioactivity | Reference |

|---|---|---|---|

| B-Ring Substitution | -OH at C3', -OH at C4', -OCH3 at C5' | Considered critical for antioxidant and anticancer activities. The ortho-dihydroxy arrangement contributes to radical scavenging and target binding. Methoxy group modulates solubility and electronic properties. | mdpi.comu-tokyo.ac.jp |

| C3-Hydroxyl Group | -OH on the C-ring | Contributes to antioxidant capacity and is often involved in hydrogen bonding with enzyme active sites. | scispace.comresearchgate.net |

| Flavylium (B80283) Cation | Positively charged oxygen in the C-ring | The core cationic structure influences the electronic distribution and aqueous solubility of the molecule. | dergipark.org.tr |

| A-Ring Hydroxylation | -OH at C5 and C7 | Contributes to the overall antioxidant potential and chelation properties of the molecule. | researchgate.net |

Fragment-Based Drug Discovery and SAR Exploration

Fragment-Based Drug Discovery (FBDD) is a modern strategy for identifying lead compounds in drug discovery. openaccessjournals.comfrontiersin.org It begins by screening libraries of small, low-molecular-weight chemical fragments to identify those that bind weakly to a biological target. nih.gov These initial "hits" are then optimized and grown or linked together to produce a lead compound with high affinity and selectivity. openaccessjournals.comfrontiersin.org

While no specific FBDD campaigns targeting this compound have been reported, its structure represents a valuable scaffold for such exploration. The this compound molecule can be conceptually deconstructed into its constituent fragments: the resorcinol-type A-ring, the pyran C-ring, and the substituted phenyl B-ring. In a hypothetical FBDD approach, these individual fragments or simplified versions thereof could be screened to identify core binding motifs.

Once a fragment is identified as a binder, SAR exploration can proceed through "scaffold hopping," where the core of the fragment is replaced with a different chemical structure while preserving the key binding interactions. frontiersin.org Alternatively, the initial fragment can be "grown" by adding chemical functionalities to explore unoccupied pockets in the binding site. The this compound scaffold itself, with its defined 3D structure and rich pattern of hydrogen bond donors and acceptors, could serve as a starting point for creating a library of analogs for SAR exploration, aiming to enhance its natural bioactivities or develop new ones. rsc.org

Therapeutic Target Identification and Validation for Pulchellidin Bioactivity

Methodologies for Molecular Target Elucidation

Identifying the specific proteins or pathways that a bioactive compound interacts with is a foundational challenge in drug discovery. For pulchellidin, a variety of modern techniques can be employed to move from a known biological effect to an identified molecular target. These methodologies range from direct "fishing" for binding partners to observing the global cellular response to the compound.

Affinity chromatography and chemical proteomics are powerful "pull-down" strategies used to isolate and identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate. hku.hkresearchgate.net The fundamental principle involves immobilizing the compound of interest—in this case, this compound—onto a solid support or matrix, such as agarose (B213101) beads. creativebiomart.net This "baited" matrix is then incubated with a cellular protein extract. Proteins that have a specific affinity for this compound will bind to it, while the vast majority of other proteins will not. creativebiomart.net

After a washing step to remove non-specifically bound proteins, the captured proteins are eluted and subsequently identified using high-sensitivity analytical techniques like mass spectrometry. frontiersin.org This approach, often termed chemical proteomics, can provide direct evidence of a physical interaction between the compound and its target proteins. hku.hk It allows for the specific targeting of subproteomes, which can help overcome challenges associated with the wide dynamic range of protein concentrations in traditional proteomic experiments. hku.hk While these methods are well-established for natural product target identification, specific studies detailing the application of affinity chromatography with this compound as the affinity ligand are not prominent in the current body of research.

Instead of directly fishing for a target, genomic and proteomic profiling techniques offer a global view of how a cell responds to a compound. wikipedia.org These methods measure changes in the expression levels of thousands of genes (transcriptomics) or proteins (proteomics) simultaneously after treatment with the compound. wikipedia.org By identifying which genes or proteins are significantly up- or down-regulated, researchers can infer which biological pathways are being modulated by the compound, thus providing strong clues about its potential targets. mdpi.com

For instance, treating a relevant cell line with this compound and comparing its protein expression profile to that of untreated cells can reveal a "protein signature" of the compound's activity. wikipedia.org Pharmacogenomics analysis is a related approach that seeks to link a compound to specific genes associated with a disease. nih.gov In silico studies have performed pharmacogenomics analyses on sets of flavonoids, including this compound, to estimate potential relationships between the compounds and genes associated with specific diseases. nih.gov This type of analysis can help prioritize potential targets for further investigation.

Orthogonal profiling involves using multiple, distinct experimental methods to probe the activity of a compound. This approach helps to confirm initial findings and build a more robust case for a specific target. A key component of this is computational screening, or in silico molecular docking, which has been applied to this compound. These studies predict the binding affinity of a compound to the three-dimensional structure of a known protein target. saspublishers.com

Several computational studies have identified potential molecular targets for this compound by predicting its ability to bind to the active sites of key enzymes:

Cyclooxygenase-2 (COX-2): An in-silico docking study investigated the binding of various flavonoids to COX enzymes. The results suggested that this compound has a stronger predicted binding affinity for COX-2 compared to COX-1, indicating potential selectivity. saspublishers.com

Rho GTPase: In a study screening natural compounds for their potential to inhibit rho GTPase, a target relevant for glaucoma treatment, this compound was identified as having a favorable binding energy. nih.gov

Aldose Reductase: As part of a larger screening of flavonoids, this compound was selected based on its low docking energy value against aldose reductase, an enzyme implicated in diabetic complications, suggesting it as a potential inhibitor. mdpi.comdntb.gov.ua

These computational predictions provide valuable hypotheses that can then be tested using biochemical and cell-based assays.

Genomic and Proteomic Profiling Techniques for Global Pathway Analysis

Validation Strategies of Putative Targets at Molecular and Cellular Levels

Identifying a putative target is only the first step; it must then be rigorously validated to confirm that it is truly responsible for the compound's biological effects. wjbphs.comfiveable.me Target validation ensures that the identified target is physiologically relevant to the disease process and that its modulation by the compound leads to the desired therapeutic outcome. wjbphs.com

Validation of the putative targets for this compound, such as COX-2 or rho GTPase, would involve a series of molecular and cellular experiments.

At the molecular level, direct engagement would be confirmed using biochemical assays. For example, to validate COX-2 as a target, researchers would perform an enzyme activity assay with purified recombinant COX-2 protein. The assay would measure whether this compound can directly inhibit the enzyme's ability to convert its substrate, arachidonic acid, into prostaglandins. saspublishers.com Demonstrating a dose-dependent inhibition would provide strong evidence of direct target engagement.

At the cellular level, experiments are designed to show that the compound affects a known pathway downstream of the target within a living cell. To extend the COX-2 example, researchers could use a cell-based assay, such as treating inflammatory cells with this compound and measuring the subsequent production of prostaglandins. A reduction in prostaglandin (B15479496) levels would confirm that this compound is active at the cellular level and consistent with COX-2 inhibition. catapult.org.uk Further validation could involve genetic techniques; for example, showing that this compound has a reduced effect in cells where the COX-2 gene has been knocked out or silenced (e.g., via RNA interference) would provide powerful evidence that COX-2 is the relevant target. wjbphs.com

These validation strategies, moving from computational prediction to biochemical assays and finally to cellular pathway analysis, are essential to rigorously confirm the molecular targets responsible for this compound's bioactivity.

Data Tables

Table 1: Putative Molecular Targets of this compound Identified in In-Silico Studies

| Putative Target | Therapeutic Area | Method of Identification | Reference(s) |

| Cyclooxygenase-2 (COX-2) | Inflammation | Molecular Docking | saspublishers.com |

| Rho GTPase | Glaucoma | Molecular Docking | nih.gov |

| Aldose Reductase | Diabetic Complications | Molecular Docking | mdpi.comdntb.gov.ua |

| Janus Kinase 2 (JAK2) | Cancer, Inflammation | Molecular Docking | dntb.gov.uaresearchgate.net |

Future Research Directions in Pulchellidin Chemistry and Biology

Development of Advanced Synthetic Strategies for Structural Diversification

The limited natural availability of pulchellidin necessitates the development of efficient and versatile synthetic methodologies. Future research will likely focus on creating a broader range of this compound analogs to systematically explore structure-activity relationships.

A key objective is to move beyond traditional, often low-yield, synthetic routes to more advanced strategies. This includes the application of modern organic synthesis techniques to construct the core flavylium (B80283) skeleton with precise control over the substitution pattern of hydroxyl and methoxy (B1213986) groups. pacific.edu Inspired by progress in the synthesis of complex natural products, strategies like late-stage functionalization could be employed to modify a common this compound core, rapidly generating a library of derivatives. nih.gov Such approaches would enable the synthesis of not only this compound itself but also related structures like 5,7-dimethyldelphinidin, 5,7-dimethylpetunidin, and 5,7-dimethylmalvidin, which have also been identified in nature. acs.org

The goal of this synthetic diversification is to produce analogs with enhanced stability, bioavailability, and targeted biological activity. By systematically altering the methylation and glycosylation patterns, researchers can fine-tune the molecule's properties, potentially leading to compounds with improved therapeutic potential. researchgate.net

Integration of Multi-Omics Data for Deeper Mechanistic Insights

To understand the complex biological roles of this compound, future research will increasingly rely on the integration of multi-omics data. This approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how this compound interacts with biological systems. nih.gov

For instance, integrated transcriptomic and metabolomic analyses have been successfully used to elucidate the anthocyanin biosynthesis pathways in various plants, such as walnut and djulis. mdpi.commdpi.com These studies have identified key structural genes (e.g., CHS, F3H, DFR) and transcription factors (e.g., MYB, bHLH) that are upregulated in correlation with anthocyanin accumulation. nih.govmdpi.com A similar multi-omics approach applied to this compound-producing plants could reveal the specific enzymes and regulatory networks responsible for its unique O-methylation pattern.

Furthermore, these techniques can shed light on the mechanisms behind this compound's bioactivities. By treating cells or model organisms with this compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, researchers can identify the specific pathways and molecular targets modulated by the compound. nih.gov This can uncover how this compound exerts potential health benefits, such as antioxidant and anti-inflammatory effects, and guide the development of targeted therapeutic strategies. mdpi.com

Exploration of Novel Analytical Techniques for Enhanced Detection and Quantification

Accurate and sensitive detection of this compound and its metabolites is crucial for both biosynthetic studies and pharmacological investigations. While High-Performance Liquid Chromatography (HPLC) has been a standard method for anthocyanin analysis, future research will benefit from the adoption of more advanced analytical techniques. researchgate.netresearchgate.net

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-MS), particularly with technologies like Orbitrap-based MS, offers significant advantages in terms of sensitivity and specificity. thermofisher.comspectroscopyonline.com These methods allow for the precise identification and quantification of this compound and its various glycosylated or acylated forms, even in complex biological matrices. spectroscopyonline.com Techniques like tandem MS (MS/MS) can provide detailed structural information, helping to distinguish between isomers and identify unknown metabolites.

Moreover, there is a growing interest in developing rapid and field-deployable analytical methods. Innovations such as microfluidic paper-based analytical devices (µPADs) and smartphone-based sensors, which are being explored for other analytes like phosphorus, could potentially be adapted for the on-site detection of anthocyanins like this compound in agricultural or environmental samples. mdpi.com These novel techniques would facilitate high-throughput screening and quality control in various applications.

Discovery of Undiscovered Biological Activities and Molecular Targets for Therapeutic Innovation

While flavonoids, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, the specific therapeutic potential of this compound is still an open field of research. frontiersin.orgmdpi.comresearchgate.net Future investigations will aim to uncover novel bioactivities and identify the specific molecular targets through which this compound exerts its effects.

Initial computational studies have suggested that this compound may act as an inhibitor for certain enzymes, but these findings require experimental validation. researchgate.net A promising approach involves screening this compound against a wide array of biological targets, such as kinases, proteases, and nuclear receptors, which are implicated in various diseases. mdpi.comnih.gov For example, some anthocyanins have been shown to interact with key signaling pathways like NF-κB and Nrf2, which are central to inflammation and oxidative stress responses. mdpi.com Investigating whether this compound modulates these or other pathways could reveal new therapeutic applications.

The discovery of specific molecular targets is essential for understanding the compound's mechanism of action and for rational drug design. mdpi.com Techniques such as molecular docking, molecular dynamics simulations, and binding assays can predict and confirm the interaction between this compound and its target proteins. mdpi.comresearchgate.net Unraveling these interactions could pave the way for developing this compound-based drugs for conditions ranging from inflammatory disorders to neurodegenerative diseases and viral infections. mdpi.comfrontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for identifying pulchellidin in plant extracts?

- Methodological Answer : Use HPLC-MS (High-Performance Liquid Chromatography–Mass Spectrometry) to separate and identify this compound based on retention time and mass fragmentation patterns. UV-Vis spectroscopy (350–550 nm) can confirm anthocyanidin-like absorbance profiles. For quantification, employ external calibration curves with purified standards .

- Data Consideration : Include peak purity analysis and comparison with literature-reported λmax values to avoid misidentification due to co-eluting compounds .

Q. How can researchers optimize extraction protocols for this compound to minimize degradation?

- Methodological Answer : Use acidified methanol (e.g., 1% HCl) at 4°C to stabilize anthocyanidin structures. Test extraction times (5–60 minutes) and solvent-to-sample ratios (e.g., 10:1 v/w) using a factorial design. Monitor degradation via pH-controlled stability assays .

- Data Consideration : Report recovery rates using spiked samples and validate with triplicate measurements to account for matrix effects .

Advanced Research Questions

Q. How should experimental designs address contradictory bioactivity results for this compound across in vitro and in vivo models?

- Methodological Answer : Conduct dose-response studies in both systems using standardized this compound concentrations (e.g., 1–100 μM). Control for bioavailability differences by measuring metabolite profiles in vivo (e.g., via LC-MS/MS). Use sham-treated groups to isolate compound-specific effects .

- Data Contradiction Analysis : Compare cellular uptake rates (in vitro) with pharmacokinetic data (in vivo). For example, low bioavailability may explain reduced efficacy in animal models despite strong cell-based activity .

Q. What statistical approaches resolve variability in this compound’s antioxidant capacity assays (e.g., DPPH vs. ORAC)?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify assay-specific variables (e.g., reaction time, radical source). Normalize data to Trolox equivalents and report IC50 values with 95% confidence intervals. Use Bland-Altman plots to assess agreement between methods .

- Data Consideration : Account for pH-dependent radical scavenging, as this compound’s activity may vary under different assay conditions .

Q. How can researchers validate this compound’s proposed mechanisms of action in complex biological systems?

- Methodological Answer : Combine RNA sequencing (to identify differentially expressed genes) with pathway enrichment analysis (e.g., KEGG). Use CRISPR-Cas9 knockouts of target proteins (e.g., NF-κB) to confirm this compound’s role in anti-inflammatory pathways. Validate findings with Western blotting or ELISA .

- Data Contradiction Analysis : Replicate results across multiple cell lines or animal strains to rule out model-specific artifacts .

Methodological Guidance for Data Reporting

Q. What criteria ensure reproducibility in this compound synthesis protocols?

- Answer : Document reaction conditions (temperature, solvent purity, catalyst loadings) and characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR. Provide detailed spectral data in supporting information, including coupling constants and integration ratios. Use IUPAC nomenclature for unambiguous reporting .

Q. How should researchers address discrepancies in this compound’s reported stability under physiological conditions?

- Answer : Conduct accelerated stability studies (40°C/75% RH) and compare degradation kinetics using Arrhenius modeling. Include control samples with stabilizers (e.g., ascorbic acid) and report half-life calculations. Use ANOVA to assess batch-to-batch variability .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.